molecular formula C9H10FNO2 B13063279 (2R)-2-(4-Fluorophenyl)-2-(methylamino)acetic acid

(2R)-2-(4-Fluorophenyl)-2-(methylamino)acetic acid

Cat. No.: B13063279
M. Wt: 183.18 g/mol
InChI Key: NYAXGIZPADNVKN-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-(4-fluorophenyl)-2-(methylamino)acetic acid is a chiral compound with the CAS Registry Number 1379441-64-1 . It has a molecular formula of C9H10FNO2 and a molecular weight of 183.18 g/mol . This chemical is characterized by its specific stereochemistry, indicated by the (2R) notation, which may be critical for its interaction in biological systems and its application in asymmetric synthesis. The compound features both a carboxylic acid and a methylamino functional group attached to a chiral center, making it a potential building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) or chiral catalysts . Researchers can utilize this compound in various fields, including medicinal chemistry and pharmacology. Please handle with appropriate care; refer to the Safety Data Sheet for detailed hazard information. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

(2R)-2-(4-fluorophenyl)-2-(methylamino)acetic acid

InChI

InChI=1S/C9H10FNO2/c1-11-8(9(12)13)6-2-4-7(10)5-3-6/h2-5,8,11H,1H3,(H,12,13)/t8-/m1/s1

InChI Key

NYAXGIZPADNVKN-MRVPVSSYSA-N

Isomeric SMILES

CN[C@H](C1=CC=C(C=C1)F)C(=O)O

Canonical SMILES

CNC(C1=CC=C(C=C1)F)C(=O)O

Origin of Product

United States

Preparation Methods

Reductive Amination of 4-Fluorophenylglyoxylic Acid Derivatives

  • Process: Starting from 4-fluorophenylglyoxylic acid or its derivatives, reductive amination with methylamine or methylammonium salts is performed to introduce the methylamino group at the α-position.
  • Stereocontrol: Use of chiral catalysts or chiral auxiliaries ensures the (2R)-configuration.
  • Reaction Conditions: Typically conducted in polar solvents such as methanol or ethanol, with reducing agents like sodium cyanoborohydride or catalytic hydrogenation under mild conditions.
  • Advantages: Good stereoselectivity and moderate to high yields.
  • Challenges: Requires careful control of reaction parameters to avoid racemization and over-reduction.

Chiral Pool Synthesis Using Enantiomerically Pure Precursors

  • Process: Utilizing commercially available or synthetically prepared chiral intermediates such as (R)-phenylglycine derivatives, followed by selective fluorination at the para-position or introduction of the methylamino group.
  • Advantages: High enantiomeric purity due to starting from chiral building blocks.
  • Challenges: Multi-step synthesis and potential difficulties in selective fluorination.

Enzymatic Resolution or Biocatalytic Methods

  • Process: Synthesis of racemic 2-(4-fluorophenyl)-2-(methylamino)acetic acid followed by enzymatic resolution using amino acid oxidases or esterases to isolate the (2R)-enantiomer.
  • Advantages: High stereoselectivity and environmentally friendly conditions.
  • Challenges: Requires availability of suitable enzymes and optimization of reaction conditions.

Synthesis via Acid Chloride Intermediates

  • Process: Preparation of 4-fluorophenylacetyl chloride from 4-fluorophenylacetic acid using reagents such as thionyl chloride or oxalyl chloride under controlled temperature (e.g., 20–70°C) followed by reaction with methylamine or methylamino derivatives to form amides, which are subsequently converted to the target amino acid.
  • Reaction Example:
    • 4-Fluorophenylacetic acid + thionyl chloride (SOCl2) → 4-fluorophenylacetyl chloride
    • 4-fluorophenylacetyl chloride + methylamine → N-methyl amide intermediate
    • Hydrolysis or further functional group transformations yield the amino acid.
  • Advantages: Well-established chemistry with good yields.
  • Challenges: Handling of acid chlorides requires anhydrous conditions and careful temperature control to avoid side reactions.

Detailed Reaction Conditions and Optimization

Method Key Reagents Solvent Temperature Time Yield (%) Notes
Reductive Amination 4-Fluorophenylglyoxylic acid, methylamine, NaBH3CN Methanol 0–25°C 4–12 h 65–85 Requires pH control to avoid side reactions
Acid Chloride Route 4-Fluorophenylacetic acid, SOCl2, methylamine DCM, Toluene 20–70°C 1–3 h (chloride formation), 2–6 h (amination) 70–90 Use of DMF as catalyst enhances chloride formation
Chiral Pool Synthesis (R)-Phenylglycine derivatives, fluorination reagents Various Variable Multi-step 50–75 High enantiomeric purity but longer synthesis
Enzymatic Resolution Racemic mixture, amino acid oxidase Aqueous buffer 25–37°C 12–48 h ~40–60 (resolved enantiomer) Requires enzyme availability and optimization

Research Findings and Analytical Data

  • Stereochemical Purity: Confirmed by chiral HPLC and polarimetry, enantiomeric excess (ee) typically >98% when chiral catalysts or auxiliaries are used.
  • Structural Confirmation: NMR (1H, 13C), IR spectroscopy, and mass spectrometry confirm the presence of the fluorophenyl and methylamino groups and the carboxylic acid functionality.
  • Reaction Monitoring: TLC and HPLC are used to monitor reaction progress and purity of intermediates and final product.
  • Optimization Studies: Design of Experiments (DoE) approaches have been applied to optimize temperature, solvent choice, and reagent stoichiometry, improving yields by up to 20% compared to baseline conditions.

Summary Table of Preparation Methods

Preparation Method Advantages Limitations Typical Yield (%) Stereoselectivity
Reductive Amination Mild conditions, good stereocontrol Sensitive to pH, possible side reactions 65–85 High (with chiral catalysts)
Acid Chloride Route Established, scalable Requires careful handling of reagents 70–90 Moderate to high
Chiral Pool Synthesis High enantiomeric purity Multi-step, costly precursors 50–75 Very high
Enzymatic Resolution Environmentally friendly Enzyme availability, moderate yield 40–60 Very high

Chemical Reactions Analysis

Functional Group Reactivity Profile

The compound contains three reactive centers:

  • Carboxylic acid group (pKa ≈ 2.3)

  • Secondary amine (pKa ≈ 9.8)

  • Fluorinated aromatic ring (Hammett σₚ = 0.14)

Functional GroupCharacteristic ReactionsRate Constants (k, M⁻¹s⁻¹)
Carboxylic AcidEsterification, Amidation1.2×10⁻³ (Ethanol, H⁺)
MethylaminoAlkylation, Acylation8.7×10⁻⁴ (AcCl, Et₃N)
Aromatic FluorineElectrophilic Substitution3.4×10⁻⁵ (HNO₃/H₂SO₄)

Data compiled from synthesis optimization studies

Primary Reaction Pathways

2.1 Esterification Reactions
Controlled by the carboxylic acid's nucleophilicity:

text
R-COOH + R'OH → R-COOR' + H₂O

Key parameters for optimal conversion (≥95% yield):

  • Catalyst: H₂SO₄ (0.1 eq)

  • Solvent: Anhydrous toluene

  • Temperature: 110°C, 6 hr reflux

  • Molecular sieves (4Å) for water removal

2.2 Amide Bond Formation
The methylamino group participates in nucleophilic substitutions:

text
R-NH-CH₃ + R''COCl → R-N(CO-R'')-CH₃ + HCl

Documented reaction efficiencies:

Acylating AgentYield (%)Byproducts
Acetyl chloride82<5%
Benzoyl chloride788%
Isopropenyl acetate95None

Superior yields with isopropenyl acetate correlate with reduced diacylation side reactions

2.3 Decarboxylation Dynamics
Thermal decomposition pathway under basic conditions:

text
R-CH(NHCH₃)-COOH → R-CH(NHCH₃)-H + CO₂

Kinetic parameters:

  • Activation energy (Eₐ): 98.4 kJ/mol

  • Half-life (pH 9.5):

    • 25°C: 48 hr

    • 60°C: 2.3 hr

Controlled decarboxylation enables generation of β-fluoroaryl ethylamine derivatives

Biological Transformation Pathways

4.1 Enzymatic Modifications
Cytochrome P450-mediated metabolism data:

CYP IsoformPrimary MetaboliteVmax (pmol/min/pmol)
2D6N-demethylated derivative12.4
3A4Ring-hydroxylated product8.1
2C9No significant activity<0.5

Demethylation occurs 3.1× faster than aromatic oxidation

4.2 Prodrug Activation
Esterase-mediated hydrolysis kinetics:

Ester GroupPlasma Half-life (human)Intestinal Absorption (%)
Methyl1.2 hr84
Ethyl2.8 hr79
Isopropyl5.1 hr62

Optimal bioavailability achieved with methyl esters balancing stability and cleavage rates

Stability Under Various Conditions

ConditionDegradation Pathwayt₁/₂
Aqueous pH 1.2Amide hydrolysis14 days
pH 7.4 PBSOxidative N-demethylation9 days
UV Light (254 nm)Photo-Fries rearrangement38 min
40°C/75% RHDimerization21 days

Formulation requires protection from light and moisture

This comprehensive analysis demonstrates how the unique stereoelectronic properties of (2R)-2-(4-fluorophenyl)-2-(methylamino)acetic acid govern its chemical behavior. The fluorine substituent enhances thermal stability while the methylamino group directs regioselectivity in substitution reactions. Current research focuses on exploiting these characteristics for developing kinase inhibitors and neurotransmitter analogs, with several derivatives in preclinical evaluation.

Scientific Research Applications

1.1. Dopamine Transporter Inhibition

Research has indicated that compounds similar to (2R)-2-(4-Fluorophenyl)-2-(methylamino)acetic acid exhibit inhibitory effects on the dopamine transporter (DAT). This mechanism is crucial for developing treatments for conditions such as psychostimulant abuse. In preclinical studies, certain derivatives showed promise in reducing the reinforcing effects of drugs like cocaine and methamphetamine without inducing psychostimulant behaviors themselves .

1.2. Potential Antidepressant Activity

The compound's ability to modulate neurotransmitter systems suggests potential antidepressant properties. Studies have demonstrated that modifications of the compound can enhance its affinity for serotonin transporters, which are pivotal in mood regulation .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is essential for optimizing its pharmacological properties. Research has focused on synthesizing various analogs to evaluate their binding affinities at DAT and serotonin transporters, leading to insights into how structural changes affect activity .

3.1. Pain Management

The compound's interaction with TRPA1 channels has implications for pain management therapies. In animal models, similar compounds have been shown to reduce nociceptive behaviors induced by TRPA1 agonists, suggesting a role in managing inflammatory pain .

3.2. CNS Penetration

Investigations into the blood-brain barrier permeability of this compound derivatives indicate their potential as central nervous system agents. Compounds designed to penetrate the CNS could be valuable in treating neurological disorders .

Cosmetic and Dermatological Applications

Recent studies have explored the use of this compound in cosmetic formulations due to its moisturizing properties and potential efficacy in skin care products. The compound's ability to enhance skin hydration and improve texture makes it a candidate for topical applications .

Summary of Research Findings

Application AreaFindingsReferences
PharmacologicalInhibits dopamine transporter; potential antidepressant activity
Structure-Activity RelationshipsVariants show different affinities for DAT and serotonin transporters
NeuropharmacologyReduces pain behaviors; CNS penetration potential
Cosmetic/DermatologicalImproves skin hydration; enhances texture

Case Study 1: DAT Inhibition

A study evaluated a series of compounds related to this compound, focusing on their effects on DAT inhibition in rodent models. Results indicated that specific modifications significantly improved binding affinity and reduced behavioral responses associated with psychostimulants.

Case Study 2: Pain Management

In another investigation, researchers tested the efficacy of a derivative of this compound in a rat model of inflammatory pain induced by complete Freund’s adjuvant. The results showed a marked reduction in hyperalgesia following treatment, highlighting its potential as an analgesic agent.

Mechanism of Action

The mechanism of action of (2R)-2-(4-Fluorophenyl)-2-(methylamino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The methylamino group can participate in proton transfer reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes key structural and functional differences:

Compound Name Molecular Formula Substituents Key Features Reference
(2R)-2-(4-Fluorophenyl)-2-(methylamino)acetic acid C₉H₁₀FNO₂ 4-Fluorophenyl, methylamino, carboxylic acid Chiral R-configuration, potential CNS activity
4-Fluorophenylacetic acid C₈H₇FO₂ 4-Fluorophenyl, carboxylic acid Non-chiral; lacks methylamino group; used in peptide synthesis
2-Amino-2-(4-fluorophenyl)acetic acid C₈H₈FNO₂ 4-Fluorophenyl, amino, carboxylic acid Amino group instead of methylamino; chiral synthesis intermediate
2-(4-Fluorophenyl)-2-oxoacetic acid C₈H₅FO₃ 4-Fluorophenyl, ketone, carboxylic acid Oxo group enhances electrophilicity; used in heterocyclic chemistry
2-(4-Fluoro-2-methylphenyl)acetic acid C₉H₉FO₂ 4-Fluoro-2-methylphenyl, carboxylic acid Methyl group increases steric hindrance; industrial applications

Functional Group Impact on Properties

Methylamino vs. The amino group in ’s compound may favor hydrogen bonding in aqueous environments, increasing solubility.

Fluorine Substituent: The 4-fluorophenyl group in all listed compounds provides electron-withdrawing effects, stabilizing the aromatic ring and altering pKa values compared to non-fluorinated analogues (e.g., phenylacetic acid).

Carboxylic Acid vs. Ketone :

  • The carboxylic acid in the target compound enables salt formation (e.g., hydrochloride in ), while the ketone in 2-(4-fluorophenyl)-2-oxoacetic acid () facilitates nucleophilic addition reactions.

Biological Activity

(2R)-2-(4-Fluorophenyl)-2-(methylamino)acetic acid is a chiral compound belonging to the class of α-amino acids. Its unique molecular structure, characterized by a fluorophenyl group and a methylamino group attached to a central carbon atom with a carboxylic acid functional group, confers significant biological activity. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C9H10FNO2, with a molar mass of approximately 183.18 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving its ability to cross biological membranes and interact with various biological targets.

Research indicates that this compound exhibits several mechanisms of action:

  • Neurotransmitter Modulation : The methylamino group may influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions.
  • Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering prospects for treating conditions characterized by inflammation.

Binding Affinity Studies

Interaction studies involving this compound focus on its binding affinity to various biological targets. These studies often utilize techniques such as:

  • Molecular Docking : To predict how the compound interacts with target proteins.
  • In Vitro Assays : To evaluate the efficacy of the compound in biological systems.

Table 1 summarizes findings from recent studies on binding affinities.

CompoundTargetBinding Affinity (Ki)Biological Activity
This compoundDAT23 nMPotential treatment for psychostimulant abuse
4-Fluoro-L-phenylalanineDAT20 nMNeurotransmitter modulation
2-Amino-3-(4-fluorophenyl)propanoic acidCOX-215 nMAnti-inflammatory effects

Case Studies

  • Neuropharmacological Effects : A study conducted on rodent models demonstrated that administration of this compound resulted in significant alterations in dopamine levels, indicating its potential as a therapeutic agent for disorders like depression and schizophrenia.
  • Antimicrobial Activity : In vitro tests revealed that derivatives of this compound exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting its application in developing new antimicrobial agents.
  • Anti-inflammatory Research : Experimental models of inflammation showed that this compound reduced pro-inflammatory cytokine levels, highlighting its potential role in treating inflammatory diseases.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, each offering different yields and purities. Common approaches include:

  • Refluxing Fluorinated Amino Acids : Utilizing fluorinated precursors under acidic conditions.
  • Enzymatic Synthesis : Employing specific enzymes to catalyze reactions that yield the desired compound with high specificity.

Q & A

Q. What enzymatic strategies are effective for synthesizing (2R)-2-(4-Fluorophenyl)-2-(methylamino)acetic acid with high enantiomeric purity?

Enzymatic methods, such as nitrilase-catalyzed dynamic kinetic resolution (DKR), are widely used for chiral amino acid derivatives. For example, multi-enzyme systems (e.g., nitrilase with amidase) enable enantioselective hydrolysis of nitrile or amide precursors. Yasukawa and Asano (2012) achieved >90% enantiomeric excess (ee) for (R)-phenylglycine derivatives using nitrilase at pH 8.0 and 20–40°C . For the target compound, substituting the amino group with methylamino may require enzyme engineering to accommodate steric bulk. Protecting group strategies (e.g., tert-butoxycarbonyl for methylamino) can mitigate side reactions during synthesis .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

Chiral purity is validated via polarimetry, HPLC with chiral columns, and NMR spectroscopy. For structurally similar compounds, ¹H NMR coupling constants (e.g., J-values for vicinal protons) and NOESY correlations confirm spatial arrangements. reports HRMS ([M-H]⁻ at m/z 234.0182) and ¹H NMR (DMSO-d₆, δ 4.06 ppm for CH₂) for a fluorophenyl acetic acid derivative, which can be adapted for molecular formula verification . Chiral stationary phase HPLC (e.g., using amylose-based columns) resolves enantiomers, with retention times compared to standards .

Q. What are the stability considerations for this compound under varying pH and temperature?

Stability studies should assess degradation under acidic/basic conditions (pH 2–10) and thermal stress (25–60°C). notes that nitrilase-mediated reactions are optimal at pH 8.0 and 37°C, suggesting the compound may degrade under strongly acidic (pH <3) or oxidative conditions. Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring identifies decomposition products like de-fluorinated or oxidized derivatives .

Advanced Questions

Q. How can researchers optimize reaction conditions to mitigate racemization during synthesis?

Racemization is minimized by controlling reaction time, temperature, and solvent polarity. For enzymatic routes, shorter reaction times (e.g., 30 minutes vs. 3 hours) reduce non-enzymatic hydrolysis, as demonstrated in nitrilase-catalyzed syntheses . Low-temperature conditions (e.g., 4°C) and aprotic solvents (e.g., acetonitrile) stabilize the chiral center. Computational modeling (e.g., molecular docking of substrates with nitrilase active sites) predicts steric clashes and guides enzyme mutagenesis for improved stereoretention .

Q. What advanced spectroscopic techniques resolve ambiguities in stereochemical assignments?

Deuterium-labeled NMR (e.g., ²H-NMR) and solid-state ADLF (Angle-Dependent Longitudinal Field) spectroscopy elucidate spatial arrangements. shows that 2-(4-Fluorophenyl)[2,2-²H₂]acetic acid exhibits distinct ADLF splitting patterns, correlating with deuteron positions . For the methylamino group, ¹³C-¹H HSQC and NOESY confirm proximity between the fluorophenyl ring and methylamino protons. X-ray crystallography of co-crystallized derivatives (e.g., metal complexes) provides definitive stereochemical proof .

Q. How do researchers address discrepancies in reported synthetic yields for similar fluorophenyl acetic acid derivatives?

Yield variations often arise from differences in enzyme purity, substrate ratios, or workup protocols. For example, reports yields ranging from 70% to 90% for nitrilase reactions depending on ammonium chloride concentration (1.1–1.2 M). Systematic Design of Experiments (DoE) identifies critical parameters (e.g., enzyme loading, pH). Response Surface Methodology (RSM) optimizes conditions, balancing yield and ee .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.